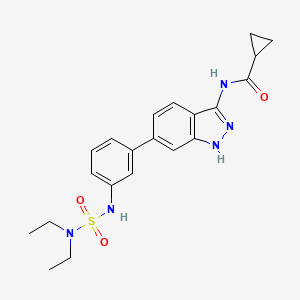
SGC aak1 1
Descripción general
Descripción
SGC-AAK1-1 is a dual inhibitor of AAK1 (Adaptor Protein 2-associated kinase) and BMP2K/BIKE (BMP-2 inducible kinase). It is part of the numb-associated kinase (NAK) family . AAK1 is involved in clathrin-mediated endocytosis (CME), both by direct binding to clathrin and by phosphorylation of the medium subunit of AP-2 (adaptor protein 2) . BMP2K/BIKE is broadly expressed and localizes to nuclear speckles .
Synthesis Analysis
Inhibitors based on a 3-acylaminoindazole scaffold were synthesized to yield potent dual AAK1/BMP2K inhibitors . Optimization furnished a small molecule chemical probe (SGC-AAK1-1) that is potent and selective for AAK1/BMP2K over other NAK family members .Molecular Structure Analysis
The chemical formula of SGC-AAK1-1 is C21H25N5O3S . Its exact mass is 427.17 and its molecular weight is 427.52 .Chemical Reactions Analysis
SGC-AAK1-1 potently targets the ATP-binding site (AAK1 K i = 9.1 nM; BIKE K i = 17 nM) . In a live cell NanoBRET assay, SGC-AAK1-1 has potency for ectopically expressed full-length AAK1- and BIKE-Nluc fusion proteins (AAK1 IC 50 = 230 nM; BIKE IC 50 = 1.5 μM) .Physical And Chemical Properties Analysis
The molecular weight of SGC-AAK1-1 is 427.52 and its molecular formula is C21H25N5O3S . It has a MollogP of 4.185 and a PSA of 89.47 . It has no chiral centres, 9 rotatable bonds, 8 hydrogen bond acceptors, and 3 hydrogen bond donors . It is soluble in DMSO at least up to 10 mM .Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones de SGC-AAK1-1
SGC-AAK1-1 es una sonda química que se dirige a los sitios de unión a ATP de las quinasas AAK1 y BIKE, con implicaciones significativas para la investigación científica en diversos campos. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en seis áreas distintas de investigación:
Endocitosis mediada por clatrina (CME): SGC-AAK1-1 juega un papel crucial en el estudio de la CME al inhibir AAK1, que participa en la regulación de la clatrina y la subunidad media de la proteína adaptadora 2 . Esto tiene aplicaciones potenciales para comprender la internalización de varios receptores y podría conducir a conocimientos sobre los mecanismos de la señalización mediada por receptores y la regulación negativa.
Vía de señalización Wnt: La sonda se ha identificado como un regulador negativo de la señalización Wnt a través de la mediación de la internalización de LRP6 . Esta aplicación es vital para la investigación sobre la determinación del destino celular, la pluripotencia de las células madre y el desarrollo del cáncer, donde la señalización Wnt juega un papel fundamental.
Modulación de la señalización Notch: La participación de AAK1 en la señalización Notch, incluida la preparación y redistribución de Numb, así como la activación de Notch, se puede estudiar utilizando SGC-AAK1-1 . Esto es particularmente relevante para la biología del desarrollo y la oncología, ya que la señalización Notch es crítica en estas áreas.
Diferenciación de osteoblastos: El inhibidor tiene un papel regulador en la atenuación de la diferenciación de osteoblastos, como lo demuestra la respuesta de BIKE a la diferenciación inducida por BMP-2 . Esta aplicación es significativa para la biología ósea y el desarrollo de tratamientos para enfermedades relacionadas con los huesos.
Perfilado de selectividad de la quinasa: El perfil de selectividad de SGC-AAK1-1 es esencial para la investigación de quinasas, ya que inhibe solo unas pocas quinasas dentro de los 30 pliegues del K_D de AAK1 . Esta especificidad lo convierte en una herramienta invaluable para estudiar las vías y enfermedades relacionadas con la quinasa.
Desarrollo de fármacos y aplicaciones terapéuticas: Debido a su potencia y selectividad, SGC-AAK1-1 es un candidato prometedor para el desarrollo de fármacos, particularmente en el tratamiento de enfermedades donde están implicados AAK1 y BIKE . Su papel en la modulación de vías de señalización clave ofrece aplicaciones terapéuticas potenciales para el tratamiento de varios trastornos.
Mecanismo De Acción
Target of Action
Sgc aak1 1 is a dual inhibitor that primarily targets two proteins: Adaptor Protein 2-Associated Kinase 1 (AAK1) and BMP-2 Inducible Kinase (BMP2K/BIKE) . These proteins are part of the numb-associated kinase (NAK) family . AAK1 is a serine/threonine kinase with broad tissue expression, and it localizes to the cell membrane and cytoplasm . BMP2K/BIKE, on the other hand, is broadly expressed and localizes to nuclear speckles .
Mode of Action
This compound interacts with its targets by potently binding to the ATP-binding site of both AAK1 and BIKE . This interaction inhibits the activity of these kinases, thereby affecting their downstream signaling pathways .
Biochemical Pathways
AAK1 is involved in clathrin-mediated endocytosis (CME), both by direct binding to clathrin and by phosphorylation of the medium subunit of Adaptor Protein 2 (AP-2) . This makes AAK1 a negative regulator of Wnt signaling via mediation of LRP6 internalization . AAK1 also influences Notch signaling, including priming and redistribution of Numb as well as Notch activation .
BMP2K/BIKE was originally identified as its expression was observed to increase upon bone morphogenic protein (BMP-2)-induced differentiation of a prechondroblastic cell line . It has an important regulatory role in attenuating the program of osteoblast differentiation . Proteomic studies identified BIKE as a clathrin vesicle-associated protein and have also identified interaction between BIKE and Numb .
Pharmacokinetics
It is known that this compound is an atp-competitive kinase inhibitor , which suggests that it may have good bioavailability due to its ability to bind to the ATP-binding site of its target proteins .
Result of Action
The action of this compound results in the downregulation of cellular AP2M1 Thr156 phosphorylation level in a dose-dependent manner . This indicates that this compound can effectively inhibit the activity of AAK1 and BIKE, thereby affecting their downstream signaling pathways .
Action Environment
As a kinase inhibitor, the efficacy of this compound may be influenced by factors such as the concentration of atp in the cell, the expression levels of its target proteins, and the presence of other signaling molecules .
Análisis Bioquímico
Biochemical Properties
SGC-AAK1-1 interacts with AAK1 and BMP2K, both of which are serine/threonine kinases involved in clathrin-mediated endocytosis. AAK1 regulates receptor-mediated endocytosis by binding directly to clathrin and phosphorylating the medium subunit of adaptor protein 2 (AP2). BMP2K, on the other hand, is involved in bone morphogenic protein-induced differentiation and has been identified as a clathrin vesicle-associated protein . SGC-AAK1-1 inhibits the ATP-binding sites of these kinases, thereby preventing their activity and subsequent downstream signaling events .
Cellular Effects
SGC-AAK1-1 has significant effects on various cell types and cellular processes. By inhibiting AAK1, SGC-AAK1-1 disrupts clathrin-mediated endocytosis, affecting the internalization of receptors and other molecules. This inhibition can influence cell signaling pathways, such as the Wnt and Notch pathways, by altering the internalization and recycling of receptors involved in these pathways . Additionally, BMP2K inhibition by SGC-AAK1-1 can impact osteoblast differentiation and other cellular processes related to bone morphogenesis .
Molecular Mechanism
At the molecular level, SGC-AAK1-1 exerts its effects by binding to the ATP-binding sites of AAK1 and BMP2K. This binding inhibits the kinase activity of these enzymes, preventing the phosphorylation of their substrates. For AAK1, this includes the phosphorylation of the medium subunit of adaptor protein 2, which is essential for clathrin-mediated endocytosis . The inhibition of BMP2K by SGC-AAK1-1 affects its role in bone morphogenic protein-induced differentiation and other related processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SGC-AAK1-1 can vary over time. The stability and degradation of SGC-AAK1-1 are critical factors that influence its long-term effects on cellular function. Studies have shown that SGC-AAK1-1 remains stable under standard laboratory conditions, allowing for consistent inhibition of AAK1 and BMP2K over extended periods . Long-term exposure to SGC-AAK1-1 may lead to compensatory mechanisms within cells, potentially altering its efficacy over time .
Dosage Effects in Animal Models
The effects of SGC-AAK1-1 in animal models are dose-dependent. At lower doses, SGC-AAK1-1 effectively inhibits AAK1 and BMP2K without causing significant toxicity. At higher doses, SGC-AAK1-1 may exhibit toxic effects, including adverse impacts on cellular function and overall organism health . Threshold effects have been observed, where the efficacy of SGC-AAK1-1 plateaus beyond a certain dosage, indicating a limit to its inhibitory capacity .
Metabolic Pathways
SGC-AAK1-1 is involved in metabolic pathways related to its target kinases, AAK1 and BMP2K. These kinases play roles in endocytosis and bone morphogenesis, respectively. SGC-AAK1-1 interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The inhibition of AAK1 by SGC-AAK1-1 can alter the internalization and recycling of receptors, impacting cellular metabolism .
Transport and Distribution
Within cells, SGC-AAK1-1 is transported and distributed to various compartments, including the cell membrane and cytoplasm. AAK1 localizes to these regions, where it interacts with clathrin and adaptor protein 2. BMP2K, on the other hand, localizes to nuclear speckles and is involved in bone morphogenic protein-induced differentiation . The transport and distribution of SGC-AAK1-1 are influenced by its interactions with these kinases and other cellular components .
Subcellular Localization
SGC-AAK1-1 exhibits specific subcellular localization patterns, which are essential for its activity and function. AAK1 is primarily localized to the cell membrane and cytoplasm, where it regulates clathrin-mediated endocytosis. BMP2K localizes to nuclear speckles, where it plays a role in bone morphogenic protein-induced differentiation . The subcellular localization of SGC-AAK1-1 is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells .
Propiedades
IUPAC Name |
N-[6-[3-(diethylsulfamoylamino)phenyl]-1H-indazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-3-26(4-2)30(28,29)25-17-7-5-6-15(12-17)16-10-11-18-19(13-16)23-24-20(18)22-21(27)14-8-9-14/h5-7,10-14,25H,3-4,8-9H2,1-2H3,(H2,22,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBIQZUJJSVQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC1=CC=CC(=C1)C2=CC3=C(C=C2)C(=NN3)NC(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of targeting AAK1 and BMP2K with a dual inhibitor like SGC-AAK1-1?
A1: AAK1 (Adaptor-associated kinase 1) and BMP2K (Bone morphogenetic protein 2-inducible kinase) belong to the Numb-associated kinase (NAK) family and share a high degree of sequence homology, particularly within their kinase domains [, ]. While the precise functions of these kinases are still being investigated, research suggests their involvement in various cellular processes, including endocytosis, cell signaling, and potentially cardiac cell survival under stress conditions [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone](/img/structure/B1450642.png)

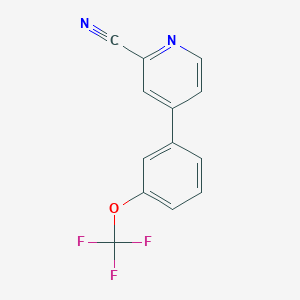
![2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1450650.png)
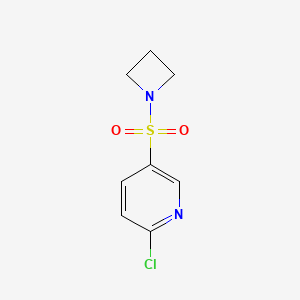

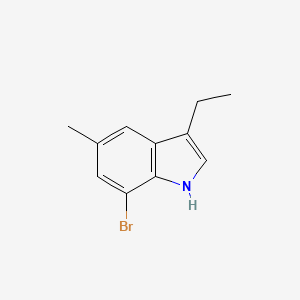
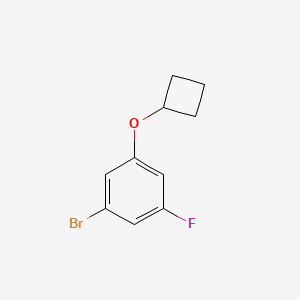

![N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1450657.png)
![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)
![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1450659.png)